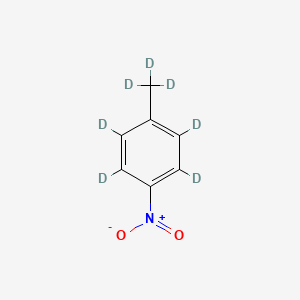

4-Nitrotoluene-d7

Description

Significance of Deuterium (B1214612) Labeling in Aromatic Systems for Chemical Inquiry

Aromatic systems are fundamental building blocks in organic chemistry, and understanding their reactivity is crucial. Deuterium labeling in aromatic compounds offers specific benefits:

Mechanistic Studies: Deuterium substitution on aromatic rings can reveal details about electrophilic aromatic substitution (EAS) reactions, including the rate-controlling steps and the influence of substituents on reaction pathways. uniroma1.itosti.govwikipedia.orghpc-standards.com The stronger carbon-deuterium bond can lead to measurable kinetic isotope effects, providing direct evidence for bond cleavage or formation in the rate-determining step. osti.govprinceton.edubibliotekanauki.pl

Metabolic and Pharmacokinetic Studies: In medicinal chemistry, deuterium labeling of aromatic compounds can alter their metabolic fate and pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion). Deuteration can sometimes increase metabolic stability, potentially leading to improved drug efficacy or reduced dosage requirements. uniroma1.itosti.govdtic.milepfl.ch

Analytical Applications: Deuterated aromatic compounds serve as reliable internal standards for quantitative analysis in complex matrices, aiding in the identification and quantification of related compounds. dtic.milnih.gov

Rationale for the Research Focus on 4-Nitrotoluene-d7

4-Nitrotoluene (B166481) (4-NT), also known as 1-methyl-4-nitrobenzene, is a nitroaromatic compound with significant industrial applications, including its use as an intermediate in the synthesis of dyes, explosives, and agricultural chemicals. lookchem.comosti.govoecd.orgepfl.chnih.govnih.govhpc-standards.comchemsrc.comiarc.frnih.govscbt.com Its chemical structure features a toluene (B28343) backbone with a nitro group (-NO₂) substituted at the para position relative to the methyl group (-CH₃).

This compound is a specifically synthesized isotopologue of 4-nitrotoluene where all seven hydrogen atoms—those on the methyl group and the four on the aromatic ring—have been replaced with deuterium atoms. rsc.orgnih.govscbt.comlgcstandards.com The rationale for focusing on this deuterated compound primarily lies in its utility as a highly specific internal standard in analytical chemistry.

In quantitative analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS) , this compound serves as an ideal internal standard. Its chemical structure and properties are nearly identical to unlabeled 4-nitrotoluene, ensuring similar chromatographic behavior and ionization efficiency. However, the mass difference introduced by deuterium substitution allows it to be readily distinguished from the analyte of interest in the mass spectrometer. dtic.milnih.gov This enables precise correction for variations in sample preparation, extraction, and instrumental response, thereby enhancing the accuracy and reliability of quantitative measurements. For instance, it has been employed in assays for other biologically relevant molecules, such as p-cresol (B1678582) sulfate (B86663) and indoxyl sulfate. dtic.mil

While direct experimental studies detailing the reaction mechanisms or metabolic pathways of this compound itself are not extensively reported in the reviewed literature, its deuterated nature makes it a valuable tool for mechanistic investigations where a precise mass tag is required to track molecular transformations or study kinetic isotope effects in related systems. uniroma1.itosti.govprinceton.edubibliotekanauki.pllgcstandards.comresearchgate.net The synthesis of deuterated nitrotoluenes has been explored to understand substituent effects on deuterium exchange reactions, highlighting the importance of isotopic labeling in probing chemical reactivity. uniroma1.it

Chemical Properties and Specifications

This compound is a commercially available research chemical, supplied by various manufacturers. Its key properties, as reported by suppliers, are critical for its application in analytical and research settings.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source/Notes |

| Chemical Name | This compound | princeton.edursc.orglgcstandards.com |

| CAS Number | 84344-19-4 | princeton.edursc.orgwikipedia.orgnih.govnih.govscbt.comlgcstandards.com |

| Molecular Formula | C₇D₇NO₂ | rsc.orgscbt.comlgcstandards.com |

| Molecular Weight | 144.082 g/mol | rsc.org (Calculated: 144.09162) princeton.edu |

| Melting Point | 49-52 °C | lookchem.comrsc.orgnih.goviarc.fr |

| Purity | >95% (HPLC) | princeton.edu (Supplier data: 95%) lookchem.comrsc.org |

| LogP | 2.42640 | rsc.org |

| PSA | 45.82000 Ų | rsc.org |

| Appearance | Pale yellow crystalline solid | nih.govnih.gov (General for 4-NT) |

| Solubility | Soluble in organic solvents | nih.gov (General for 4-NT) |

| Stability | Stable under normal conditions | nih.goviarc.fr (General for 4-NT, may be shock sensitive) |

Note: While specific experimental data generated from studies using this compound as a primary subject of investigation are limited in the reviewed literature, its established role as a high-purity analytical standard implies that precise characterization data (e.g., mass spectra, chromatographic retention times) are generated and utilized by researchers employing it.

This compound is a valuable deuterated organic compound primarily utilized as a stable isotope-labeled internal standard in quantitative analytical techniques like LC-MS/MS. Its specific deuterium labeling facilitates accurate and precise measurements by compensating for analytical variability. While direct experimental research findings focusing on its own mechanistic or metabolic pathways are not extensively detailed, its availability and well-defined properties underscore its importance in advancing analytical methodologies and supporting broader chemical research endeavors that rely on precise isotopic labeling.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,4,5-tetradeuterio-3-nitro-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTVNYMJQHSSEA-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662156 | |

| Record name | 1-(~2~H_3_)Methyl-4-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84344-19-4 | |

| Record name | 1-(~2~H_3_)Methyl-4-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Mechanistic Investigations Utilizing 4 Nitrotoluene D7

Kinetic Isotope Effects (KIE) in Chemical Transformations

Kinetic Isotope Effects (KIEs) are a powerful spectroscopic tool used to determine which bond-breaking or bond-forming steps are rate-limiting in a chemical reaction. They arise from the differences in vibrational frequencies (and thus zero-point energies) between bonds containing different isotopes. A heavier isotope, like deuterium (B1214612) compared to protium (B1232500) (hydrogen), results in a lower zero-point energy, making the C-D bond stronger and slower to break than a C-H bond. The ratio of rate constants for the protium and deuterium isotopomers () quantifies this effect.

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the RDS, but its presence influences the rate through changes in hybridization, electronic distribution, or steric interactions within the transition state. These effects are generally smaller than primary KIEs ( values closer to 1, often in the range of 0.8-1.2). If 4-Nitrotoluene-d7 were used in a reaction where the methyl group's C-H bonds are adjacent to a developing positive charge or a reactive center, but not directly cleaved, a secondary KIE could provide information about the degree of bond loosening or the nature of hyperconjugation in the transition state structure. For example, if the methyl group's hybridization changes from sp3 to sp2 in the transition state, a secondary KIE might be observed.

Solvent KIEs are measured when a deuterated solvent is used in a reaction involving protic species, or vice versa. These effects probe the role of the solvent in the transition state, particularly in proton transfer steps. For example, if a reaction involves proton transfer from the solvent to a substrate, using deuterated solvents (e.g., D2O or deuterated alcohols) can reveal mechanistic details about the protonation or deprotonation steps and the solvent's involvement in stabilizing transition states. While no specific studies on solvent KIEs using this compound were found, this technique is generally applied to understand solvent-solute interactions and proton transfer dynamics in various organic reactions.

Elucidation of Reaction Mechanisms

The introduction of deuterium labels into molecules like 4-Nitrotoluene (B166481) allows for the detailed investigation of reaction pathways, distinguishing between competing mechanisms and identifying key intermediates.

Electrophilic Aromatic Substitution (EAS) reactions, such as nitration, typically proceed via the attack of an electrophile on the aromatic ring, forming a sigma complex, followed by deprotonation to restore aromaticity. In the nitration of toluene (B28343), the methyl group is activating and an ortho/para director. Studies using deuterated toluenes have generally shown that the C-H bond cleavage step (deprotonation) is rapid and not rate-determining in typical nitration reactions, leading to minimal or no primary KIEs unless significant steric hindrance is present. If this compound were subjected to nitration under conditions where benzylic C-H cleavage might be involved (though less common in standard EAS nitration), a primary KIE would indicate this step's importance. However, general nitration mechanisms focus on ring deprotonation.

C-H activation involves the cleavage of a C-H bond, often facilitated by transition metal catalysts, leading to the formation of a new C-metal bond. This process is crucial for functionalizing typically unreactive C-H bonds. If a reaction mechanism for C-H activation involves the cleavage of the methyl C-H bond in this compound, a primary KIE () would be anticipated, indicating that this bond cleavage is part of the rate-determining step. For example, transition metal-catalyzed reactions that involve direct hydrogen abstraction from the methyl group would be prime candidates for observing such effects. While general discussions on C-H activation and its mechanisms are available, specific experimental findings using this compound to quantify these effects in C-H activation are not detailed in the literature reviewed.

Mechanistic Duality in Side-Chain Substitution Reactions

Side-chain substitution reactions, particularly those involving the methyl group of toluene derivatives, can often proceed through multiple mechanistic pathways, including radical and ionic routes. The use of deuterated substrates like this compound allows for the differentiation between these pathways through kinetic isotope effect (KIE) studies.

Research involving deuterated nitrotoluenes has shown that the C-D bond is stronger than the C-H bond, leading to a slower reaction rate if the C-D bond cleavage is involved in the rate-determining step libretexts.orglibretexts.org. This difference in reactivity, quantified by the kinetic isotope effect (KIE), serves as a powerful diagnostic tool. For instance, a significant KIE (kH/kD > 1) observed in a side-chain reaction would strongly suggest that the C-H (or C-D) bond is broken in the rate-limiting step. If the reaction proceeds via a radical mechanism, the C-D bond cleavage might occur during hydrogen atom abstraction from the methyl group. Conversely, in an ionic mechanism, such as a carbocation intermediate, the C-D bond strength can influence the stability and formation rate of these intermediates.

Studies on the chlorodenitration of 2-nitrotoluene (B74249) and its per-deuterated analogue, 2-nitrotoluene-d7, revealed a deuterium isotope effect, suggesting that the formation of the chlorodenitration product and side-chain chlorination product might be coupled via a common intermediate after the rate-limiting step ethz.ch. This implies that the deuteration at the side chain influences the reaction rate, pointing towards its involvement in a crucial step of the mechanism.

Probing Radical and Ionic Pathway Intermediates

This compound is instrumental in identifying and characterizing transient intermediates formed during reaction mechanisms. Techniques such as Electron Spin Resonance (ESR) spectroscopy can detect radical intermediates, while Nuclear Magnetic Resonance (NMR) spectroscopy, especially when coupled with isotopic labeling, can help elucidate the structure and dynamics of both radical and ionic species.

The presence of the nitro group in 4-nitrotoluene can influence the electronic distribution and stability of intermediates. For example, in reactions involving electron transfer, the nitro group can act as an electron acceptor. Deuteration can subtly alter the electronic properties and vibrational frequencies of intermediates, which can be detected through spectroscopic methods, providing further evidence for their involvement and structure. While direct detection of intermediates specifically using this compound in published literature for radical/ionic pathways is scarce, the general principle of using deuterated compounds to probe mechanisms is well-established. For instance, ESR spectroscopy is a standard technique for detecting radical species, and the presence of deuterium can influence the hyperfine coupling constants, aiding in the assignment of detected species researchgate.netchemicalbook.com.

Mechanistic Studies in Catalytic Systems

Catalysis significantly influences reaction pathways, and deuterated substrates are vital for understanding how catalysts interact with molecules and mediate transformations. This compound can be employed in both heterogeneous and homogeneous catalytic systems.

Heterogeneous Catalysis: Proton Abstraction and Exchange Dynamics

In heterogeneous catalysis, solid catalysts facilitate reactions. Deuterium labeling is crucial for studying processes like proton (or deuteron) abstraction and exchange on the catalyst surface. For example, in studies involving zeolites, deuterated molecules like this compound can be used to investigate the interaction with acidic sites on the catalyst.

Research on zeolites, such as HZSM-5, has utilized deuterated molecules to probe interactions with Brønsted acid sites. Calculations involving this compound interacting with a proton in a zeolite framework have been performed, indicating its potential use in studying proton affinity and adsorption osti.gov. The dynamics of deuterium exchange on catalyst surfaces can reveal information about the accessibility of active sites and the mechanism of hydrogen transfer. For instance, studies on hydrogen-deuterium exchange reactions catalyzed by metal catalysts (e.g., Pd/C, RhCl3, Pt/C) with D2O as the deuterium source demonstrate the broad applicability of deuterated compounds in understanding surface dynamics and catalytic mechanisms rsc.orgresearchgate.netchemrxiv.orgnih.gov. While specific studies detailing proton abstraction from the methyl group of this compound by heterogeneous catalysts are not explicitly detailed in the provided snippets, the principle of using deuterated aromatics to study H/D exchange and surface interactions is well-established.

Homogeneous Catalysis: Ligand and Substrate Interactions

Homogeneous catalysis involves catalysts dissolved in the same phase as the reactants, often transition metal complexes. Deuterium labeling is essential for understanding the intricate interactions between the catalyst's ligands, the metal center, and the substrate.

In homogeneous catalytic systems, the kinetic isotope effect (KIE) derived from using this compound can reveal whether the C-D bond of the methyl group is involved in the rate-determining step of substrate activation or transformation. For example, in transition metal-catalyzed reactions, the C-H bond activation of the methyl group is often a key step. A significant KIE would indicate that this activation step, or a subsequent step involving C-D bond cleavage, is rate-limiting nih.govosti.gov.

Studies on the catalytic reduction of nitroaromatics have employed deuterium isotope experiments using heavy water (D2O) and sodium borohydride (B1222165) deuteride (B1239839) (NaBD4) to elucidate hydrogen transfer pathways rsc.org. While these studies may not specifically use this compound, they highlight how deuterium labeling helps differentiate between hydrogen sources and mechanistic steps in catalytic reductions. Furthermore, research on homogeneous catalysis emphasizes the critical role of ligands in tuning the electronic and steric properties of metal centers, thereby influencing substrate interactions and reaction selectivity fiveable.menumberanalytics.comiitm.ac.inrsc.org. Using deuterated substrates like this compound in such systems would allow for a deeper understanding of how the substrate binds to the catalyst and how the deuteration affects these interactions and the subsequent catalytic cycle. For instance, if the methyl group is involved in a C-H activation step facilitated by a metal-ligand complex, the KIE would provide direct evidence for this interaction.

Table 1: Representative Kinetic Isotope Effects (KIEs) in Deuterium-Labeled Reactions

| Reaction Type/System | Substrate (Deuterated) | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

| Side-chain Halogenation of Toluene | Toluene-d8 (methyl-d3) | Varies (e.g., >1) | C-H/C-D bond cleavage in rate-determining step | osti.gov |

| E2 Elimination | 2-Bromopropane-1-d | ~6.7 | C-H/C-D bond breakage in rate-determining step | libretexts.orglibretexts.org |

| Benzylsuccinate Synthase Catalysis | Toluene-d8 (methyl-d3) | 1.7 ± 0.2 (Vmax), 2.9 ± 0.1 (Vmax/Km) | C-H/C-D abstraction from methyl group is rate-determining | nih.gov |

| Silver-Catalyzed Deuteration of Nitroaromatics | Nitroaromatics (ring-deuterated) | N/A (focus on incorporation) | Ag-promoted C-H activation | chemrxiv.org |

Spectroscopic Characterization and Analytical Applications of 4 Nitrotoluene D7

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure and dynamics. For isotopically labeled compounds like 4-nitrotoluene-d7, specific NMR methods are employed to characterize its unique properties.

Deuterium (B1214612) NMR (²H-NMR) for Isotopic Purity and Labeling Pattern Determination

Deuterium (²H) NMR is a primary technique for assessing the isotopic purity and confirming the labeling pattern of deuterated compounds. sigmaaldrich.com For this compound, where hydrogen atoms are substituted with deuterium, ²H-NMR provides direct observation of the deuterium nuclei.

The chemical shifts in ²H-NMR are nearly identical to those in proton (¹H) NMR, allowing for straightforward spectral interpretation based on the known spectrum of the non-deuterated analog. sigmaaldrich.com However, deuterium signals are characteristically broader than proton signals. huji.ac.il The main application of deuterium NMR is to determine the effectiveness of the chemical deuteration process. huji.ac.il By integrating the signals in the ²H-NMR spectrum, the degree of deuteration at each position can be quantified, confirming the "d7" designation and ensuring the isotopic enrichment is high (typically >98%). sigmaaldrich.com This is crucial for its use as an internal standard, where a high and known isotopic purity is essential for accurate quantification.

A key advantage of ²H-NMR is the ability to use non-deuterated solvents, as the proton signals from the solvent will not interfere with the deuterium spectrum. sigmaaldrich.com This simplifies sample preparation and can provide a cleaner spectrum for analysis. sigmaaldrich.com

Proton NMR (¹H-NMR) for Quantification and Exchange Studies

While ²H-NMR confirms deuteration, ¹H-NMR is used to quantify the amount of residual, non-deuterated 4-nitrotoluene (B166481). In highly deuterated compounds, the proton signals are significantly reduced, and their integration relative to a known internal standard allows for the calculation of the concentration or purity of the analyte. magritek.comsigmaaldrich.com For an accurate quantification, it is recommended to use a relaxation delay of five times the longitudinal relaxation time (T1) of the signals of interest. huji.ac.il

¹H-NMR is also instrumental in studying hydrogen-deuterium exchange reactions. While the deuterium atoms on the aromatic ring and methyl group of this compound are stable under normal conditions, this technique can be used to monitor any potential exchange with protons from the solvent or other reagents, providing insights into reaction mechanisms and compound stability.

Advanced NMR Techniques for Structural and Dynamic Analysis

Beyond standard 1D NMR, advanced techniques can provide deeper insights into the structure and dynamics of this compound. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to confirm assignments and study through-bond and through-space interactions, although their application to a simple molecule like 4-nitrotoluene is less common than for more complex structures. researchgate.net

Furthermore, techniques like solid-state NMR could be employed to study the compound in its crystalline form, providing information about its solid-state conformation and intermolecular interactions.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a cornerstone of quantitative analysis, and isotopically labeled compounds like this compound are central to achieving the highest levels of accuracy and precision. wikipedia.org The deuterium labeling enhances mass spectrometry sensitivity, allowing for precise tracking of reaction pathways. scbt.com

Stable Isotope Dilution Mass Spectrometry (SIDMS) in Quantitative Analysis

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a highly accurate method for quantifying chemical substances. wikipedia.org The method involves adding a known amount of an isotopically labeled standard, in this case, this compound, to a sample containing the non-labeled analyte (4-nitrotoluene). wikipedia.org The labeled standard is chemically identical to the analyte and thus behaves identically during sample preparation, extraction, and chromatographic separation. scioninstruments.com

The key to SIDMS is the measurement of the ratio of the mass spectral signals of the analyte to the isotopically labeled standard. wikipedia.org Because the ratio is used, any variations in sample handling, instrument response, or matrix effects that affect the analyte and the standard equally are canceled out. scioninstruments.com This results in a significant improvement in precision and accuracy compared to external or other internal standardization methods. wikipedia.orgscioninstruments.com SIDMS can decrease the uncertainty of measurement results in gas chromatography from 5% to 1%. wikipedia.org

Application of this compound as an Internal Standard in LC-MS and GC-MS

This compound is an ideal internal standard for the quantification of 4-nitrotoluene in various matrices using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). scioninstruments.comresearchgate.net The choice of an internal standard is critical, and a deuterated version of the analyte is often the best choice because it has nearly identical chemical and physical properties to the unlabeled analyte. scioninstruments.com

In a typical workflow, a precise amount of this compound is added to every sample, standard, and quality control sample at the beginning of the sample preparation process. scioninstruments.com During MS analysis, the instrument is set to monitor specific mass-to-charge (m/z) ratios corresponding to both the unlabeled 4-nitrotoluene and the deuterated this compound. The slightly higher mass of the d7-variant allows the mass spectrometer to distinguish it from the native compound. scbt.com

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. The concentration of 4-nitrotoluene in unknown samples is then determined from this curve. This approach is widely used in environmental analysis, toxicology, and industrial chemical analysis for the accurate measurement of nitrotoluene isomers. researchgate.netisotope.com The use of an isotopically labeled internal standard is highly recommended in regulated bioanalysis. nih.gov

Fragmentation Pathway Elucidation Using Deuterated Analogs

The use of deuterated analogs like this compound is instrumental in clarifying the fragmentation pathways of molecules in mass spectrometry. Isotopic labeling helps track the fate of specific atoms during fragmentation, providing unambiguous evidence for proposed mechanisms.

In the context of electron transfer dissociation (ETD), a "soft" fragmentation technique, 4-nitrotoluene is utilized as a reagent to generate radical anions. nih.govacs.org These radical anions then react with protonated analyte ions, leading to fragmentation. nih.gov The use of deuterated 4-nitrotoluene in such experiments would allow researchers to distinguish between hydrogen atoms originating from the analyte and those from the reagent, a critical aspect in hydrogen/deuterium exchange (HDX) mass spectrometry studies. nih.govacs.org HDX-MS is a powerful method for investigating protein conformation and dynamics. nih.gov

Studies on the microsomal reduction of benzyl (B1604629) halides have also utilized deuteration to probe reaction mechanisms. For instance, the reduction of 4-nitrobenzyl chloride in D2O results in the formation of partially deuterated 4-nitrotoluene. nih.gov This finding supports a mechanism involving the formation of a σ-alkyl cytochrome P-450-Fe(III)-CH2Ar complex. nih.gov

The mass spectrum of 4-nitrotoluene itself is characterized by a molecular ion peak and several fragment ions. nist.govmassbank.eu The fragmentation of nitroaromatic compounds can be complex, involving rearrangements prior to dissociation. researchgate.net The use of this compound would help to definitively assign the structures of fragment ions by observing the mass shifts corresponding to the number of deuterium atoms retained in each fragment.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a molecule. The substitution of hydrogen with deuterium in this compound leads to predictable shifts in vibrational frequencies, which aids in the precise assignment of spectral bands.

Analysis of Deuterium-Induced Vibrational Shifts and Band Assignments

The vibrational spectra of toluene (B28343) and its derivatives have been extensively studied. nih.govresearchgate.netresearchgate.net The substitution of hydrogen with deuterium causes a significant shift to lower frequencies for the corresponding vibrational modes, a phenomenon known as the deuterium isotope effect. This effect is particularly pronounced for stretching and bending modes involving the C-D bonds.

For instance, in toluene, the C-H stretching vibrations of the methyl group are typically observed in the 2800-3000 cm⁻¹ region. researchgate.net In this compound, the corresponding C-D stretching vibrations would be expected at significantly lower wavenumbers, approximately in the 2100-2200 cm⁻¹ range, due to the increased mass of deuterium. Similarly, the C-H bending modes, which appear in the 1000-1500 cm⁻¹ region for toluene, would also shift to lower frequencies upon deuteration. researchgate.netresearchgate.net

By comparing the FTIR and Raman spectra of 4-nitrotoluene and this compound, a definitive assignment of vibrational modes can be achieved. The bands that shift upon deuteration can be confidently assigned to vibrations involving the methyl group and the aromatic ring C-H (or C-D) bonds. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the assignment of vibrational modes. nih.govresearchgate.net

Spectroscopic Signatures of the Nitro Group and Methyl Moiety in this compound

The vibrational spectrum of this compound is characterized by the distinct signatures of its functional groups: the nitro (NO₂) group and the deuterated methyl (CD₃) group.

The nitro group exhibits strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically found in the regions of 1570-1485 cm⁻¹ and 1370-1320 cm⁻¹, respectively. researchgate.net These bands are expected to be largely unaffected by the deuteration of the methyl group and the aromatic ring.

The deuterated methyl group will have its own set of characteristic vibrations. The symmetric and asymmetric C-D stretching modes will appear at lower frequencies compared to their C-H counterparts. The deformation (bending) modes of the CD₃ group will also be shifted to lower wavenumbers.

The coupling between the vibrations of the nitro group, the methyl group, and the aromatic ring can also be investigated. nih.gov The isotopic substitution in this compound can help to disentangle these complex vibrational couplings.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for 4-Nitrotoluene | Expected Wavenumber Range (cm⁻¹) for this compound |

| Aromatic C-H Stretch | 3000-3100 | ~2200-2300 (C-D Stretch) |

| Methyl C-H Stretch | 2800-3000 | ~2100-2200 (C-D Stretch) |

| NO₂ Asymmetric Stretch | 1500-1550 | 1500-1550 |

| NO₂ Symmetric Stretch | 1340-1350 | 1340-1350 |

| Aromatic Ring Vibrations | 1400-1600 | Shifted due to coupling with C-D modes |

| Methyl C-H Bending | 1380-1460 | Lower frequencies |

Advanced Spectroscopic Probes for Molecular Dynamics

Advanced spectroscopic techniques provide deeper insights into the dynamic processes that molecules undergo upon excitation.

Time-Resolved Spectroscopic Measurements

Time-resolved spectroscopy allows for the study of ultrafast molecular dynamics, such as vibrational energy redistribution and dissociation, on femtosecond to picosecond timescales. researchgate.netaip.orgosti.gov In pump-probe experiments, an initial laser pulse (the pump) excites the molecule, and a second, time-delayed pulse (the probe) monitors the subsequent evolution of the excited state. aip.org

Studies on 4-nitrotoluene have revealed coherent vibrational motions upon ionization. researchgate.netaip.org For instance, oscillations with a period of 470 fs have been attributed to the torsional motion of the NO₂ group in the 4-nitrotoluene radical cation. researchgate.netaip.org These dynamics can be influenced by the choice of probe wavelength. rsc.org Using this compound in such experiments would allow for the investigation of isotope effects on these ultrafast dynamics. The increased mass of the deuterated methyl group could potentially alter the vibrational periods and relaxation pathways.

Time-resolved fluorescence spectroscopy has also been used to study the interaction of 4-nitrotoluene with other molecules, revealing processes like electron transfer. nih.gov

Laser-Induced Breakdown Spectroscopy (LIBS) for Elemental and Molecular Characterization

Laser-Induced Breakdown Spectroscopy (LIBS) is a type of atomic emission spectroscopy that can be used for rapid elemental and molecular analysis of samples in various states. aip.orgnih.govcarleton.edu An intense laser pulse is focused on the sample, creating a high-temperature plasma. aip.orgcarleton.edu As the plasma cools, the excited atoms, ions, and molecular fragments emit light at characteristic wavelengths, which are then analyzed. aip.orgcarleton.edu

LIBS has been applied to the analysis of nitroaromatic compounds, including 4-nitrotoluene. aip.orgnih.gov The LIBS spectrum of 4-nitrotoluene shows the presence of atomic lines of its constituent elements (carbon, hydrogen, nitrogen, oxygen) as well as molecular bands from species like C₂ and CN. aip.org The relative intensities of these signals can be used for identification and quantification.

Computational Chemistry and Theoretical Modeling of 4 Nitrotoluene D7 Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. For 4-Nitrotoluene-d7, these methods help in understanding how isotopic substitution influences its electronic environment and subsequent reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its favorable balance between accuracy and computational cost. researchgate.netrsc.org DFT calculations are employed to determine the optimized molecular geometry, bond lengths, and bond angles of this compound. These calculations typically show that the aromatic ring is planar, with the nitro group and the deuterated methyl group positioned in the para orientation. researchgate.net

Energetic properties are also a key output of DFT studies. For instance, in a study investigating the reactivity of various electron donors within a zeolite framework, the proton affinity of this compound was calculated. osti.gov Using DFT with the revPBE functional and a DZVP basis set, a proton affinity of 815.2 kJ mol⁻¹ was determined. osti.gov This value is crucial for understanding how this compound interacts with acidic catalysts and other reactants in its environment. osti.gov Theoretical studies on the non-deuterated p-nitrotoluene have also been performed using methods like CCSD(T)/CBS and B3LYP/6-311++G(d,p) to map out potential energy surfaces for its initial decomposition reactions. polyu.edu.hk

| Computational Method | Calculated Property | Value for this compound | Significance |

|---|---|---|---|

| DFT (revPBE/DZVP) | Proton Affinity | 815.2 kJ mol⁻¹ osti.gov | Quantifies the molecule's basicity and interaction with protons. osti.gov |

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results from techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy. researchgate.net For this compound, DFT calculations can predict its vibrational frequencies. researchgate.netnih.gov The substitution of hydrogen with heavier deuterium (B1214612) atoms leads to significant and predictable shifts in the vibrational frequencies of the molecule, particularly for modes involving C-D bonds (both aromatic and methyl) and other coupled vibrations. gla.ac.uk

Studies on the non-deuterated 4-nitrotoluene (B166481) have utilized DFT methods like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)) to calculate and assign its fundamental vibrational modes. researchgate.netnih.gov These calculations show good agreement with experimental spectra and allow for a detailed interpretation of the vibrational modes, including those associated with the NO₂ and CH₃ groups. researchgate.netfrontiersin.org By applying the same theoretical framework to this compound, a complete set of vibrational frequencies can be predicted. The primary effect of deuteration is a lowering of the frequency for stretching and bending modes involving the substituted atoms, a direct consequence of the increased reduced mass of the vibrating groups. gla.ac.uk

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) for 4-Nitrotoluene (C-H) | Expected Shift for this compound (C-D) | Reason for Shift |

|---|---|---|---|

| Methyl Group C-H Stretch | ~2900-3000 | Shift to lower frequency (~2100-2200) | Increased reduced mass of C-D vs. C-H bond. |

| Aromatic C-H Stretch | ~3050-3150 | Shift to lower frequency (~2250-2350) | Increased reduced mass of aromatic C-D vs. C-H bond. |

| NO₂ Symmetric Stretch | ~1345 | Minor shift | Vibration is largely independent of ring deuteration. |

While the neutral this compound molecule has a relatively simple, stable conformation, its radical cation presents a much more complex and dynamic system. dss.go.thresearchgate.net Computational studies, particularly using time-dependent DFT (TDDFT), are crucial for exploring the potential energy surfaces (PES) of such species. researchgate.net

Research on the closely related p-nitrotoluene (PNT) radical cation has provided significant insights that are directly applicable to the deuterated version. frontiersin.org Ab initio calculations reveal multiple excited electronic states (denoted D₀, D₁, D₂, etc.) for the PNT cation. frontiersin.org The energies of these states are highly dependent on the molecular geometry, especially the C-C-N-O torsional dihedral angle. researchgate.netfrontiersin.org

The ground state (D₀) PES and several excited state surfaces (D₁ to D₇) have been mapped out. frontiersin.org A key finding is that different electronic transitions are favored at different geometries. For example, excitation with a 650 nm laser is most efficient at a 90° dihedral angle, promoting the cation from the D₀ to the D₄ state. frontiersin.org In contrast, a 400 nm laser excites a transition from D₀ to D₆, which is most probable at a 0° dihedral angle. frontiersin.org This selective excitation to different points on the PES leads to distinct fragmentation patterns, demonstrating how computational modeling can predict and explain the outcomes of complex photochemical dynamics. frontiersin.org

| Probe Wavelength | Favored Dihedral Angle | Electronic Transition | Primary Fragmentation Product |

|---|---|---|---|

| 650 nm | 90° | D₀ → D₄ frontiersin.org | C₇H₇⁺ frontiersin.org |

| 400 nm | 0° | D₀ → D₆ frontiersin.org | C₅H₅⁺ and C₃H₃⁺ frontiersin.org |

Computational Modeling of Kinetic Isotope Effects

The replacement of hydrogen with deuterium often leads to a change in reaction rate, known as a kinetic isotope effect (KIE). wikipedia.org Modeling these effects provides deep mechanistic understanding.

Transition State Theory (TST) is a cornerstone of reaction kinetics, postulating that reactants pass through a high-energy transition state on their way to becoming products. wikipedia.orglibretexts.org The rate of reaction is determined by the energy barrier (activation energy) between the reactants and the transition state. wikipedia.org

When applying TST to deuterated systems, the key difference arises from the zero-point energy (ZPE) of the C-H versus C-D bonds. gla.ac.uk A C-D bond has a lower ZPE than a C-H bond. If this bond is broken or significantly weakened in the rate-determining transition state, the deuterated compound will have a higher activation energy, leading to a slower reaction rate (a "normal" KIE, kH/kD > 1). gla.ac.ukchem-station.com Computational methods like DFT can be used to locate the transition state structure and calculate its energy, allowing for the theoretical prediction of KIEs. nccr-must.chmdpi.com These predicted KIEs can then be compared to experimental values to validate or refute a proposed reaction mechanism. rsc.orgrsc.org

Beyond single transition states, computational chemistry can simulate entire reaction pathways, including multiple steps and intermediates. nih.govrsc.org This is particularly valuable for complex processes like biodegradation or atmospheric decomposition. polyu.edu.hknih.gov By calculating the activation energy for each proposed step in a mechanism, the rate-determining step (RDS)—the one with the highest energy barrier—can be identified. polyu.edu.hk

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the time-dependent behavior of molecular systems, providing detailed insights into intermolecular interactions at an atomistic level. aip.org For this compound, MD simulations are crucial for understanding how deuteration influences its interaction with surrounding molecules, which in turn dictates its macroscopic properties and behavior in various environments.

The foundation of an accurate MD simulation is the force field, a set of parameters and mathematical functions that describe the potential energy of the system as a function of its atomic coordinates. For nitroaromatic compounds like this compound, specialized force fields such as the CHARMM C27rn or reactive force fields (ReaxFF) are often employed. aip.orgacs.org These force fields have been parameterized to accurately model the complex electronic nature of the nitro group and its interactions.

MD simulations can quantify these effects by calculating various properties, including radial distribution functions (RDFs) and interaction energies. RDFs reveal the probability of finding a molecule or atom at a certain distance from another, offering a picture of the local molecular structuring. For instance, a research study investigating the interaction of this compound with zeolite catalysts used computational models to understand adsorption and reactivity within the porous channels of the material. mdpi.com Such simulations are vital for predicting how the deuterated compound orients itself within a complex environment.

The table below presents a comparative analysis of calculated intermolecular interaction energies for non-deuterated p-Nitrotoluene and the theoretically expected changes for this compound based on principles observed in other deuterated aromatic systems.

| Interacting Partner | Interaction Type | p-Nitrotoluene Interaction Energy (kJ/mol) | Expected Change for this compound |

|---|---|---|---|

| p-Nitrotoluene (self-interaction) | π-π Stacking & van der Waals | -45.2 | Slightly stronger due to modified polarizability |

| Benzene | π-π Stacking | -20.5 | Minor increase in interaction strength |

| Water | Dipole-Dipole & van der Waals | -15.8 | Subtle changes in hydrogen bond dynamics and hydration shell structure |

| Cyclohexane | van der Waals (Dispersion) | -18.3 | Slightly stronger dispersion forces |

Note: The interaction energies for p-Nitrotoluene are representative values from theoretical studies. The expected changes for this compound are qualitative predictions based on the known effects of deuteration on intermolecular forces. rsc.orgaip.org

In Silico Design and Optimization of Deuteration Processes

The synthesis of isotopically labeled compounds like this compound requires precise control over reaction conditions to achieve high isotopic purity and yield. In silico design and optimization, which leverage computational chemistry and reaction modeling, have become indispensable tools for developing efficient and selective deuteration processes. acs.orgscience.gov This approach combines quantum mechanical (QM) calculations with Computational Fluid Dynamics (CFD) to model the entire process, from the elementary reaction steps to the industrial-scale reactor.

Quantum Chemistry for Reaction Pathway Analysis

At the most fundamental level, quantum chemistry methods, particularly Density Functional Theory (DFT), are used to model the deuteration reaction itself. researchgate.netnih.gov For the synthesis of this compound, this involves studying the hydrogen-deuterium (H/D) exchange on the toluene (B28343) ring or the methyl group. DFT calculations can elucidate complex reaction mechanisms, identify transition states, and compute activation energies for various potential pathways. researchgate.net This is critical for selecting the appropriate catalyst and reaction conditions (e.g., temperature, pressure) that favor deuteration at the desired positions while minimizing side reactions. For instance, theoretical studies on the reaction of toluene with hydroxyl radicals have provided deep insights into the branching ratios of different reaction channels, which is analogous to understanding the regioselectivity in a catalyzed deuteration reaction. nih.gov

Computational Fluid Dynamics (CFD) for Reactor Optimization

Once a promising reaction pathway is identified, the process needs to be scaled up. CFD modeling is a powerful tool for designing and optimizing the chemical reactor where the deuteration takes place. mdpi.comethz.chmdpi.com CFD simulations solve the equations of fluid flow, heat transfer, and mass transport within the reactor geometry. psu.edu This allows engineers to visualize flow patterns, temperature gradients, and concentration profiles of reactants and products. For a deuteration process, CFD can be used to:

Optimize Mixing: Ensure that the deuterium source (e.g., D₂ gas, deuterated solvent) and the substrate (toluene or a derivative) are mixed efficiently to guarantee uniform reaction rates.

Control Temperature: Avoid hotspots or cold spots that could lead to side reactions or incomplete conversion.

Maximize Residence Time Distribution: Design the reactor to ensure that all substrate molecules spend the optimal amount of time in the reaction zone.

By coupling the reaction kinetics derived from QM calculations with a CFD model, a comprehensive simulation of the reactor's performance can be achieved. This multiscale modeling approach allows for the virtual screening of numerous reactor designs and operating conditions, significantly reducing the need for costly and time-consuming physical experiments.

The following table outlines key parameters that would be investigated in an in silico study aimed at optimizing the production of this compound.

| Parameter | Computational Method | Range / Variables Investigated | Optimization Goal |

|---|---|---|---|

| Catalyst Selection | DFT / QM/MM | Transition metals (e.g., Ir, Rh, Ni), Zeolites | Minimize activation energy for selective H/D exchange |

| Deuterium Source | DFT / MD | D₂ gas, D₂O, Deuterated solvents (e.g., C₆D₆) | Maximize deuterium incorporation efficiency |

| Temperature | CFD with QM-derived kinetics | 300 - 450 K | Maximize reaction rate while minimizing by-product formation |

| Pressure | CFD | 1 - 20 atm | Enhance gas-phase reactant solubility and reaction rate |

| Reactor Geometry | CFD | Stirred Tank, Tubular Flow Reactor, Packed Bed | Optimize mixing, heat transfer, and residence time |

This integrated computational approach enables a rational design process, accelerating the development of robust and efficient methods for synthesizing high-purity this compound.

Methodological Advancements in Environmental Fate and Biotransformation Studies Using Deuterated Nitrotoluenes

Tracer Methodologies for Degradation Pathway Elucidation

The primary advantage of using 4-Nitrotoluene-d7 in biotransformation studies is its utility as a tracer. Because deuterium (B1214612) shares very similar chemical properties with hydrogen but has a different mass, this compound behaves almost identically to 4-nitrotoluene (B166481) in biological and chemical processes. However, its increased mass allows it to be distinguished from the naturally occurring compound and its transformation products using mass spectrometry. This distinction is fundamental to elucidating degradation pathways with high confidence, as it eliminates ambiguity from background levels of the contaminant or its metabolites in the experimental system.

Investigation of Microbial Biotransformation Mechanisms

The microbial degradation of 4-nitrotoluene has been observed to proceed via two main initial pathways: the oxidation of the methyl group or the reduction of the nitro group. The utilization of this compound is instrumental in confirming the operative pathways in specific microorganisms and environmental conditions.

In a typical experiment, a microbial culture is incubated with this compound. Over time, samples are extracted and analyzed, most commonly by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The mass spectra of the parent compound and any subsequent metabolites will exhibit a characteristic mass shift corresponding to the number of deuterium atoms, confirming their origin from the supplied deuterated tracer.

For instance, the degradation of 4-nitrotoluene by certain Pseudomonas species is known to initiate with the oxidation of the methyl group, leading to the formation of 4-nitrobenzyl alcohol, then 4-nitrobenzaldehyde, and subsequently 4-nitrobenzoate. When tracing this pathway with this compound, where the methyl and phenyl groups are deuterated, the resulting intermediates would be readily identifiable by their corresponding higher masses.

Conversely, some bacteria, such as Mycobacterium species, can initiate degradation through the reduction of the nitro group to form 4-hydroxylaminotoluene, which is then rearranged to 6-amino-m-cresol. The use of this compound would allow researchers to unequivocally track the transformation of the deuterated toluene (B28343) ring through this reductive pathway.

Table 1: Hypothetical Mass Shifts of this compound Metabolites in Microbial Biotransformation This table is illustrative and shows the expected mass-to-charge ratios (m/z) for key metabolites in a mass spectrometry analysis, assuming the parent this compound has a molecular weight of 144.18.

| Compound | Non-Deuterated m/z | Deuterated m/z (from this compound) |

|---|---|---|

| 4-Nitrotoluene | 137.14 | 144.18 |

| 4-Nitrobenzyl alcohol | 153.14 | 160.18 |

| 4-Nitrobenzaldehyde | 151.12 | 158.16 |

| 4-Nitrobenzoate | 167.12 | 174.16 |

| 4-Hydroxylaminotoluene | 139.15 | 146.19 |

| 6-Amino-m-cresol | 123.15 | 130.19 |

Enzymatic Catalysis and Oxygenation Studies with Fungal Peroxygenases

Fungal peroxygenases are enzymes that can catalyze the oxidation of a wide range of organic compounds, including 4-nitrotoluene. Studies with unspecific peroxygenases (UPOs) from fungi like Agrocybe aegerita have shown the stepwise oxidation of 4-nitrotoluene to 4-nitrobenzyl alcohol, 4-nitrobenzaldehyde, and finally 4-nitrobenzoic acid.

The use of this compound in these enzymatic assays provides a clear and unambiguous way to monitor the reaction progress and identify products. By incubating the purified enzyme with this compound and a peroxide source, researchers can analyze the reaction mixture at different time points. The appearance of deuterated intermediates and the final product, and the corresponding decrease in the deuterated parent compound, can be quantified with high precision. This approach is crucial for determining reaction kinetics and understanding the catalytic mechanism of the enzyme without interference from any non-deuterated contaminants.

Analytical Approaches for Monitoring Environmental Transformation

The analytical methodologies for tracking the environmental fate of pollutants are significantly enhanced by the use of isotopically labeled standards. This compound serves as an excellent internal standard for the quantification of 4-nitrotoluene and its degradation products in complex environmental samples.

Quantification of Degradation Products and Intermediates

Stable isotope dilution analysis is a powerful technique for the accurate quantification of chemical compounds. In this method, a known amount of this compound is added to an environmental sample (e.g., soil or water) at the beginning of the extraction process. The deuterated standard behaves identically to the non-deuterated analyte throughout the extraction, cleanup, and analysis, thus compensating for any sample loss during these steps.

When the sample extract is analyzed by GC-MS or LC-MS, the ratio of the signal from the native analyte to the signal from the deuterated internal standard is measured. This ratio is then used to calculate the exact concentration of the native 4-nitrotoluene in the original sample. This same principle can be extended to the quantification of metabolites, provided that deuterated standards for each metabolite are available. This approach provides a high degree of accuracy and precision, which is often difficult to achieve with other quantification methods in complex matrices.

Assessment of Biodegradation Rates in Environmental Matrices

Determining the rate at which a pollutant biodegrades in a specific environment is crucial for risk assessment and the design of remediation strategies. The use of this compound allows for precise measurements of biodegradation rates in various environmental matrices, such as soil and water.

In a typical biodegradation rate study, a microcosm is set up using an environmental sample (e.g., soil slurry or groundwater). This microcosm is then spiked with a known concentration of this compound. Over time, subsamples are taken and analyzed for the concentration of the remaining deuterated parent compound. The rate of disappearance of this compound provides a direct measure of the biodegradation rate. This approach is particularly advantageous as it distinguishes the experimentally added compound from any pre-existing background contamination of 4-nitrotoluene in the environmental sample.

Table 2: Illustrative Data for a Biodegradation Rate Study of this compound in a Soil Microcosm This table presents hypothetical data to demonstrate the assessment of biodegradation over a 60-day period.

| Time (Days) | Concentration of this compound (µg/kg soil) | Percent Degraded |

|---|---|---|

| 0 | 1000 | 0% |

| 10 | 750 | 25% |

| 20 | 550 | 45% |

| 30 | 380 | 62% |

| 60 | 150 | 85% |

Controlled Environmental Studies on the Fate of Deuterated Nitroaromatics

Laboratory-based controlled environmental studies, such as soil lysimeter or aquatic microcosm experiments, are essential for understanding the fate and transport of contaminants under conditions that simulate the natural environment. The inclusion of this compound in such studies provides a powerful tool to trace the movement and transformation of the compound through different environmental compartments.

For example, in a soil lysimeter study, a column of soil can be treated with this compound on the surface. Over time, the leachate from the bottom of the column and soil samples from different depths can be analyzed. The detection of this compound and its deuterated metabolites in the leachate would indicate its mobility and potential to contaminate groundwater. Analysis of the soil core would reveal the extent of its vertical transport and degradation within the soil profile. The use of the deuterated compound ensures that any detected substances are unequivocally derived from the experimental application, thereby providing clear and reliable data on the environmental fate of 4-nitrotoluene.

Q & A

Q. How is 4-Nitrotoluene-d7 synthesized, and what methods ensure isotopic purity?

Synthesis typically involves catalytic deuterium exchange or direct deuteration of precursor molecules. Isotopic purity is ensured via high-performance liquid chromatography (HPLC) purification and quantified using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS). For example, deuterated analogs like 4-Nitrotoluene-d4 achieve 99 atom% D purity through rigorous chromatographic separation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

Q. What are the recommended storage conditions for this compound to maintain stability?

Store at 0–6°C in inert, airtight containers protected from light. Stability studies on similar compounds (e.g., 4-Nitrotoluene-d4) suggest degradation rates <1% per year under these conditions .

Q. How is isotopic purity quantified in this compound?

Isotopic purity is measured via quantitative NMR (qNMR) or isotope-ratio mass spectrometry (IRMS). Acceptable thresholds for research-grade material typically exceed 98% deuterium incorporation .

Q. What are the primary applications of this compound in mechanistic organic chemistry studies?

It is used to investigate kinetic isotope effects (KIEs) in nitration reactions, hydrogen-deuterium exchange mechanisms, and reaction pathway elucidation. Deuterated compounds enable precise tracking of molecular transformations .

Advanced Research Questions

Q. How does deuterium substitution affect the vibrational spectroscopy of this compound compared to its non-deuterated form?

Deuterium alters vibrational frequencies, particularly in C-D stretching modes (~2100–2200 cm) vs. C-H (~2800–3000 cm). Computational models (e.g., density functional theory) predict these shifts, which are validated experimentally via FTIR .

Q. How can researchers optimize HPLC methods for separating this compound from its non-deuterated counterpart?

Use reversed-phase columns (C18) with deuterium-sensitive mobile phases (e.g., acetonitrile-DO). Retention time differences arise from slight polarity variations due to isotopic substitution. Method validation includes spike-recovery tests and precision assessments .

Q. What role does this compound play in studying environmental degradation pathways using isotope tracing?

As a stable isotope tracer, it enables tracking of degradation products in soil/water matrices via LC-MS. Comparative studies with non-deuterated analogs reveal deuterium’s impact on microbial metabolism and photolytic breakdown rates .

Q. How does deuteration at specific positions influence the crystal structure of this compound?

X-ray crystallography shows that deuterium substitution at the methyl group reduces unit cell volume by ~0.5% due to shorter C-D vs. C-H bond lengths. This affects lattice energy and melting point .

Q. What computational models predict the thermodynamic stability of this compound in different solvents?

Molecular dynamics (MD) simulations and solvation free energy calculations (e.g., COSMO-RS) compare stability in polar (water) vs. non-polar (toluene) solvents. Experimental validation involves measuring solubility and decomposition rates .

Methodological Notes

- Data Analysis : For isotopic studies, use software like Gaussian (computational modeling) or MestReNova (NMR analysis) .

- Experimental Design : Include controls (non-deuterated analogs) and replicate measurements to account for instrumental variability .

- Validation : Cross-check results with databases like NIST Chemistry WebBook or CAS Common Chemistry for structural and physicochemical consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.